molecular formula C13H24N2O2 B2885085 tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate CAS No. 1823985-31-4

tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B2885085
CAS No.: 1823985-31-4
M. Wt: 240.347
InChI Key: SHLHTQHDZRAKDF-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C13H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate typically involves a multi-step organic synthesis process. One common method starts with the synthesis of 1-(3R)-azetidine-3-carboxylic acid, which is then reacted with tert-butyl isocyanate to yield the target compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, stabilizing them during chemical reactions. It may also interact with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

  • tert-Butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
  • tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate

Comparison: tert-Butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate is unique due to its cyclopropyl and pyrrolidinyl groups, which confer specific reactivity and stability. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-4-5-10)6-7-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLHTQHDZRAKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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